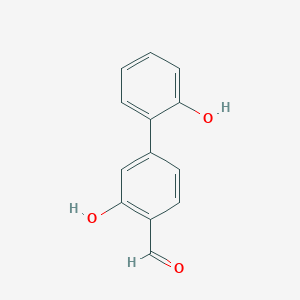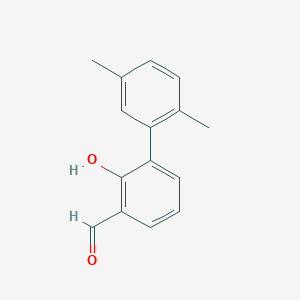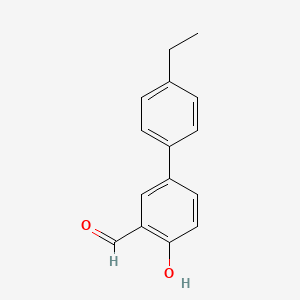
5-(2,5-Dimethylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethylphenyl)-2-formylphenol, 95% (5-DMF-2FP), is a high-purity phenolic compound synthesized from a variety of raw materials. It has been used in a number of scientific research applications, including its role in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
5-(2,5-Dimethylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme phospholipase A2 (PLA2) in studies of inflammation and immune responses. It has also been used in studies of the inhibition of the enzyme cytochrome P450 2C9 (CYP2C9) in drug metabolism. In addition, it has been used to study the inhibition of the enzyme cyclooxygenase-2 (COX-2) in the regulation of inflammation.
Mecanismo De Acción
5-(2,5-Dimethylphenyl)-2-formylphenol, 95% acts as an inhibitor of enzymes involved in the regulation of inflammation. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This mechanism of action is known as competitive inhibition.
Biochemical and Physiological Effects
The inhibition of enzymes by 5-(2,5-Dimethylphenyl)-2-formylphenol, 95% has been shown to have a number of biochemical and physiological effects. Inhibition of PLA2 has been shown to reduce inflammation and immune responses. Inhibition of CYP2C9 has been shown to reduce the metabolism of certain drugs. Inhibition of COX-2 has been shown to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2,5-Dimethylphenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is a high-purity compound, which makes it easier to work with and less likely to cause contamination. A limitation is that it is a relatively expensive compound, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(2,5-Dimethylphenyl)-2-formylphenol, 95% in scientific research. One potential direction is to further study its role in the inhibition of enzymes involved in inflammation and immune responses. Another potential direction is to investigate its potential use as an inhibitor of other enzymes involved in drug metabolism or other biochemical processes. Additionally, further research could be done to investigate the potential use of 5-(2,5-Dimethylphenyl)-2-formylphenol, 95% in pharmaceuticals or other medical applications.
Métodos De Síntesis
5-(2,5-Dimethylphenyl)-2-formylphenol, 95% is synthesized through a process called Friedel-Crafts acylation. This process involves reacting a phenol with an acyl chloride in the presence of an aluminum chloride catalyst to form an acylated phenol. 5-(2,5-Dimethylphenyl)-2-formylphenol, 95% is synthesized from a mixture of 2,5-dimethylphenol and formic acid in the presence of an aluminum chloride catalyst. The reaction is carried out at a temperature of 100°C for 8 hours. The resulting product is a 95% pure 5-(2,5-Dimethylphenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-4-11(2)14(7-10)12-5-6-13(9-16)15(17)8-12/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMULPPIRCFFDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685059 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-2-formylphenol | |
CAS RN |
1261907-14-5 |
Source


|
| Record name | 3-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














